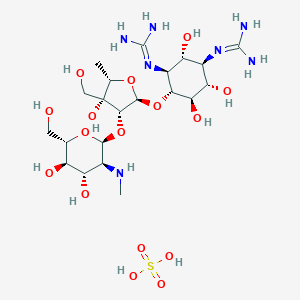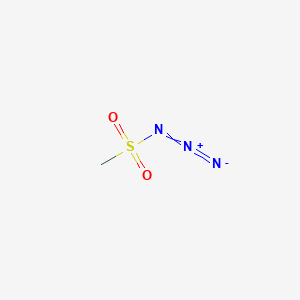
1-Méthylcytosine
Vue d'ensemble
Description
1-Methylcytosine is a methylated derivative of the DNA base cytosine. In this compound, a methyl group is attached to the first atom in the six-atom ring, distinguishing it from cytosine. This modification is significant in the context of DNA methylation, which plays a crucial role in gene regulation and epigenetics .
Applications De Recherche Scientifique
1-Methylcytosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on nucleobases and their chemical behavior.
Biology: 1-Methylcytosine is significant in the study of DNA methylation and its role in gene regulation, epigenetics, and cellular processes.
Medicine: Research on 1-methylcytosine contributes to understanding diseases related to aberrant DNA methylation, such as cancer.
Mécanisme D'action
Target of Action
1-Methylcytosine is a methylated form of the DNA base cytosine . The primary target of 1-Methylcytosine is the Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This enzyme plays a crucial role in the methylation of mRNA, which is a key process in gene expression.
Mode of Action
In 1-Methylcytosine, a methyl group is attached to the 1st atom in the 6-atom ring . This methyl group distinguishes 1-Methylcytosine from cytosine . The compound interacts with its target by donating its methyl group, which is then added to the mRNA molecule. This methylation can affect the stability of the mRNA and its translation into protein.
Biochemical Pathways
1-Methylcytosine is involved in the methylation of mRNA, a process that is part of the larger biochemical pathway of gene expression. Methylation generally occurs on the cytosine bases through the activity of specific enzymes called DNA methyltransferases . On the other hand, methylated DNA can also undergo demethylation through the action of demethylases . These processes are crucial for the regulation of gene expression and modulation of chromatin structure .
Analyse Biochimique
Biochemical Properties
1-Methylcytosine is a key player in biochemical reactions, particularly in the context of DNA methylation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleobase of hachimoji DNA, where it pairs with isoguanine .
Cellular Effects
1-Methylcytosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, RNA methylation, including 5-methylcytosine (m5C), has been implicated in multiple cellular processes as well as tumorigenesis .
Molecular Mechanism
The molecular mechanism of 1-Methylcytosine involves its role in the ultrafast non-radiative deactivation in aqueous solution . This deactivation mechanism confers a high degree of photo-stability for 1-Methylcytosine in solution .
Temporal Effects in Laboratory Settings
The effects of 1-Methylcytosine change over time in laboratory settings. It has been found that the subcellular localization of DNMT1, an enzyme that maintains the covalent modification of cytosines, can be altered by the addition of IL-6, increasing the rate of nuclear translocation of the enzyme from the cytosolic compartment .
Metabolic Pathways
1-Methylcytosine is involved in several metabolic pathways. It plays a pivotal role in post-transcriptional gene regulation . The major forms of RNA methylation include N1-methyladenosine (m1A), N6-methyladenosine (m6A), 5-methylcytosine (m5C), N7-methylguanosine (m7G), and 3-methylcytidine (m3C) .
Subcellular Localization
The subcellular localization of 1-Methylcytosine and its effects on activity or function are important areas of study. For instance, the subcellular localization of DNMT1 can be altered by the addition of IL-6, increasing the rate of nuclear translocation of the enzyme from the cytosolic compartment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcytosine can be synthesized through various methods. One common approach involves the methylation of cytosine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: Industrial production of 1-methylcytosine may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl group or other substituents on the cytosine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-methylcytosine.
Reduction: Reduced forms of 1-methylcytosine.
Substitution: Substituted cytosine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Cytosine: The parent compound of 1-methylcytosine, lacking the methyl group.
5-Methylcytosine: Another methylated form of cytosine, with the methyl group attached to the fifth carbon atom.
Hydroxymethylcytosine: A hydroxylated derivative of 5-methylcytosine.
Uniqueness of 1-Methylcytosine: 1-Methylcytosine is unique due to its specific methylation at the first carbon atom, which distinguishes it from other methylated cytosine derivatives. This unique positioning of the methyl group can lead to different chemical and biological properties, making it a valuable compound for studying the effects of methylation on DNA structure and function .
Propriétés
IUPAC Name |
4-amino-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZZUQOWRWFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149949 | |
| Record name | 1-Methylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-47-0 | |
| Record name | 1-Methylcytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1122-47-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one](/img/structure/B75505.png)
